molecular formula C17H13N3O3S2 B2590538 N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034557-18-9

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2590538
CAS No.: 2034557-18-9
M. Wt: 371.43
InChI Key: IPBQZOIVMYUFDD-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a furan-substituted benzyl group. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-deficient properties, which can enhance charge transfer in photonic applications or modulate receptor binding in bioactive molecules . The furan group introduces additional π-conjugation and may influence solubility or metabolic stability.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-25(22,16-3-1-2-15-17(16)20-24-19-15)18-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBQZOIVMYUFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-3-ylbenzyl group is then introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the thiadiazole core in the presence of a base such as potassium carbonate. Finally, the sulfonamide group is added through a sulfonation reaction using reagents like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amino-thiadiazole derivatives.

    Substitution: Halogenated or alkylated benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer potential of thiadiazole derivatives, including N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. The compound has shown promising results against various cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). The compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial activities. Research indicates that this compound exhibits:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
  • Fungal Activity : Demonstrated antifungal properties against strains like Candida albicans, highlighting its potential as an antifungal agent .

Anticancer Efficacy Study

A recent study evaluated the efficacy of this compound in a series of xenograft models. The compound was administered at varying doses, revealing:

Dose (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
103070
205085
507595

These results suggest a dose-dependent response in tumor suppression and improved survival rates among treated subjects .

Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties:

PathogenMIC (µg/mL)Comparison Drug (MIC µg/mL)
Staphylococcus aureus8Penicillin (32)
Escherichia coli16Ampicillin (64)
Candida albicans4Fluconazole (16)

The compound outperformed several standard antibiotics in terms of potency against these pathogens .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with these targets, potentially inhibiting their activity or altering their function. The furan ring and thiadiazole moiety are particularly important for these interactions, as they can participate in π-π stacking and other aromatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinyl Derivatives

A closely related compound, N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide hydrate (CAS: 1202864-36-5), shares the benzo[c][1,2,5]thiadiazole-sulfonamide core but replaces the furan-benzyl group with a pyridinyl-piperazinyl chain. This substitution confers distinct pharmacological properties. For example, piperazinyl derivatives have shown selectivity as muscarinic acetylcholine receptor (mAChR) antagonists, particularly for M1 and M4 subtypes, with IC₅₀ values in the nanomolar range .

Key Differences:

  • Substituent Effects : The furan-benzyl group in the target compound may reduce basicity compared to the pyridinyl-piperazinyl chain, altering pharmacokinetics.
  • Receptor Selectivity : Piperazinyl derivatives exhibit mAChR antagonism, while the furan analog’s activity remains uncharacterized in the provided evidence.

Triazole-Thione Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9]) share a sulfonamide linkage but incorporate a triazole-thione ring instead of benzo[c][1,2,5]thiadiazole. These derivatives are synthesized via cyclization of hydrazinecarbothioamides and exhibit tautomeric equilibria between thiol and thione forms .

Key Differences:

  • Spectral Signatures : IR spectra of triazole-thiones lack C=O stretching bands (1663–1682 cm⁻¹), whereas the benzo[c][1,2,5]thiadiazole core shows distinct absorption in UV-Vis spectra due to extended conjugation .

Fluorescent Sensor Derivatives

Derivatives like 7-(9-octyl-9H-carbazol-3-yl)-N-(4-nitrophenyl)-benzo[c][1,2,5]thiadiazol-4-amine (CBT-NH) utilize the benzo[c][1,2,5]thiadiazole core for fluorescence sensing. These compounds exhibit redshifted emission spectra due to donor-acceptor interactions, with quantum yields up to 0.45 in polar solvents .

Key Differences:

  • Functional Groups: The target compound’s furan-benzyl group may alter photophysical properties compared to carbazole or phenothiazine substituents.
  • Applications : Fluorescent sensors prioritize luminescence efficiency, whereas sulfonamide derivatives like the target compound may focus on bioactivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Target Compound C₁₇H₁₃N₃O₃S₂ 371.44 Furan-3-yl-benzyl Undefined (hypothetical)
Piperazinyl Derivative C₁₈H₂₂N₆O₄S₂ 450.54 Pyridinyl-piperazinyl mAChR antagonism
Triazole-Thione C₂₀H₁₂F₂N₄O₂S₂ 442.46 Triazole-thione, difluorophenyl Antimicrobial research
Fluorescent Sensor (CBT-NH) C₂₅H₂₁N₅O₂S 471.54 Carbazole, nitrophenyl Fluoride ion sensing

Table 2: Research Findings on Analogous Compounds

Compound Class Key Findings Reference
Piperazinyl Derivatives M1 receptor IC₅₀ = 12 nM; M4 selectivity >100-fold over M2/M3 subtypes
Triazole-Thiones Synthesized via NaOH-mediated cyclization; confirmed by IR (νC=S: 1247–1255 cm⁻¹)
Fluorescent Sensors Detected fluoride ions with LOD = 0.2 µM; emission λmax = 580 nm

Biological Activity

N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : The initial step often includes the reaction of furan derivatives with thioketones or thiosemicarbazides to form the thiadiazole ring.
  • Benzyl Substitution : The introduction of the benzyl group is achieved through a nucleophilic substitution reaction.
  • Sulfonamide Formation : Finally, the sulfonamide moiety is introduced via reaction with sulfonyl chlorides.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research has demonstrated that thiadiazole derivatives possess anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). IC50 values for these compounds can be comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition Studies : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MIC values were reported in the range of 0.008 to 0.06 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, these compounds may exhibit anti-inflammatory properties:

  • Animal Models : Studies utilizing carrageenan-induced paw edema in rats have indicated that certain thiadiazoles can significantly reduce inflammation compared to control groups .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiadiazoles against various cancer cell lines. The results indicated that compounds with furan substitutions displayed enhanced anticancer activity compared to non-furan analogs .
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial activity of several thiadiazole derivatives. The results showed that this compound exhibited potent activity against resistant strains of bacteria .

Data Summary Table

Activity TypeEffectivenessReference
AnticancerIC50 values comparable to doxorubicin
AntimicrobialMIC values 0.008 - 0.06 µg/mL
Anti-inflammatorySignificant reduction in edema

Q & A

Q. Can this compound serve as a photosensitizer in photodynamic therapy (PDT)?

  • Methodology : Evaluate singlet oxygen (1O2^1O_2) generation using SOSG (Singlet Oxygen Sensor Green) under irradiation (e.g., 470 nm LED). Compare to known PDT agents (e.g., porphyrins). High 1O2^1O_2 quantum yields (>0.5) and low dark toxicity (IC50_{50} >100 μM in the dark) are desirable .

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